4-Amino-6-chloro-2-methoxypyrimidine
Overview
Description
4-Amino-6-chloro-2-methoxypyrimidine is a useful research compound. Its molecular formula is C5H6ClN3O and its molecular weight is 159.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solubility and Thermodynamics
A study conducted by Yao, Xia, and Li (2017) examined the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents at different temperatures. The solubility increased with temperature, and the mixing process of this compound in selected solvents was discussed, providing insight into its thermodynamic properties (Yao, Xia, & Li, 2017).
Synthetic Innovation
Ju Xiu-lian (2009) explored the synthetic innovation of 2-amino-4-methoxypyrimidine, highlighting improvements in the industrial production process, emphasizing cost efficiency and high yields, which are crucial for scalable manufacturing (Ju, 2009).
Spectral Analysis and Structure
The molecular structure and vibrational insights of 2-amino-4-chloro-6-methoxypyrimidine were investigated by Cinar et al. (2013) using experimental and theoretical methods, including FT-IR, FT-Raman, NMR, and UV spectra analysis. This comprehensive study provides valuable structural information (Cinar et al., 2013).
Antimicrobial Activity
Research by Al-Masoudi et al. (2015) demonstrated the potent antibacterial and antifungal activity of compounds synthesized from 2-amino-4-chloro-6-methoxypyrimidine. Molecular modeling studies further illustrated the potential mechanisms of action (Al-Masoudi et al., 2015).
Nitric Oxide Production Inhibition
Jansa et al. (2014) synthesized a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines from 2-amino-4-chloro-6-methoxypyrimidine, showing that these derivatives inhibited immune-activated nitric oxide production. This finding suggests potential therapeutic applications (Jansa et al., 2014).
Synthetic Anticancer Drug Intermediates
Guo Lei-ming (2012) discussed the synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate for the synthetic anticancer drug dasatinib, derived from 2-amino-4-chloro-6-methoxypyrimidine. The study provided optimal conditions for synthesis, relevant for pharmaceutical applications (Guo, 2012).
Properties
IUPAC Name |
6-chloro-2-methoxypyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUWLPGLWAGNHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344069 | |
Record name | 4-Amino-6-chloro-2-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3286-55-3 | |
Record name | 4-Amino-6-chloro-2-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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